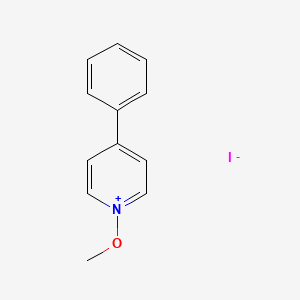

1-Methoxy-4-phenylpyridinium iodide

Description

BenchChem offers high-quality 1-Methoxy-4-phenylpyridinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxy-4-phenylpyridinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

63467-34-5 |

|---|---|

Molecular Formula |

C12H12INO |

Molecular Weight |

313.13 g/mol |

IUPAC Name |

1-methoxy-4-phenylpyridin-1-ium;iodide |

InChI |

InChI=1S/C12H12NO.HI/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1 |

InChI Key |

STKHLBWQKSAUEB-UHFFFAOYSA-M |

Canonical SMILES |

CO[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure, Mechanisms, and Applications of 1-Methoxy-4-phenylpyridinium Iodide in Advanced Photoinitiating Systems

Executive Summary

1-Methoxy-4-phenylpyridinium iodide is a highly specialized N-alkoxypyridinium salt that has garnered significant attention in photochemistry and polymer science. Rather than serving as a primary light absorber, this compound functions as a highly efficient electron acceptor (co-initiator) in dye-sensitized photoinitiating systems (PIS). By undergoing photoinduced electron transfer (PET) followed by rapid bond homolysis, it generates highly reactive methoxy radicals capable of initiating the free-radical polymerization of acrylate monomers under visible light. This whitepaper details its chemical architecture, mechanistic pathways, synthesis, and self-validating experimental protocols for application in advanced polymer formulations.

Chemical Identity and Molecular Architecture

The efficacy of 1-methoxy-4-phenylpyridinium iodide is entirely dictated by its structural components, which are precisely tuned for electron acceptance and radical generation.

-

Pyridinium Core : The positively charged aromatic ring acts as a strong electron sink, readily accepting an electron from an excited-state sensitizer dye.

-

4-Phenyl Substitution : The phenyl group at the para position extends the

-conjugation of the system. This structural choice is causal: it fine-tunes the reduction potential of the cation to match the oxidation potential of visible-light dyes (e.g., BODIPY or squaraines) and temporarily stabilizes the intermediate pyridinyl radical. -

N-Methoxy Group : The critical functional moiety. The N-O bond is inherently weak. Upon reduction of the pyridinium core, the drive to restore aromaticity forces the rapid homolytic cleavage of this bond, yielding a highly reactive methoxy radical (

). -

Iodide Counterion : Balances the cationic charge. While tetrafluoroborate (

) salts are also common, the iodide variant is easily synthesized directly via methylation with methyl iodide.

Table 1: Physicochemical and Structural Properties

| Property | Value / Description |

| IUPAC Name | 1-Methoxy-4-phenylpyridinium iodide |

| CAS Registry Number | 63467-34-5 |

| Molecular Formula | |

| Molar Mass | 313.14 g/mol |

| Primary Function | Electron Acceptor / Co-initiator in PET |

| Reactive Species Generated | Methoxy Radical ( |

| Stable Byproduct | 4-Phenylpyridine |

Data supported by the .

Mechanistic Role in Photoinitiating Systems (PIS)

Most visible-light sensitizers cannot initiate polymerization autonomously; they require a co-initiator to generate reactive species. As detailed in recent advances in , 1-methoxy-4-phenylpyridinium salts excel in this role due to their specific thermodynamic profile.

The Causality of the Mechanism:

-

Excitation : A sensitizer dye absorbs visible light and transitions to an excited singlet or triplet state.

-

Electron Transfer : The excited dye transfers an electron to the electron-deficient 1-methoxy-4-phenylpyridinium cation.

-

Homolytic Cleavage : The resulting neutral pyridinyl radical is transient. The thermodynamic driving force to regain the stable aromaticity of the pyridine ring causes the N-O bond to cleave instantly.

-

Initiation : This cleavage produces 4-phenylpyridine (a stable, unreactive byproduct) and a methoxy radical (

). The methoxy radical is highly electrophilic and small, allowing it to attack the double bonds of acrylate monomers with a much higher addition rate constant than the bulky phenyl radicals generated by traditional iodonium salts.

Photoinduced electron transfer and radical generation mechanism of 1-Methoxy-4-phenylpyridinium.

Synthesis Strategy for N-Alkoxypyridinium Salts

For researchers requiring custom synthesis or modification of the counterion, the preparation of 1-methoxy-4-phenylpyridinium iodide follows a robust, two-step self-validating chemical pathway.

-

Step 1: N-Oxidation

-

Procedure : React 4-phenylpyridine with an excess of hydrogen peroxide (

) in glacial acetic acid, or utilize m-CPBA in dichloromethane. -

Causality : This step installs the necessary oxygen atom on the pyridine nitrogen, creating 4-phenylpyridine N-oxide. The oxygen acts as a strong nucleophile for the subsequent step.

-

-

Step 2: Alkylation (Methylation)

-

Procedure : Dissolve the N-oxide in dry acetone. Add an excess of methyl iodide (

) and reflux under an inert atmosphere. -

Self-Validation : The reaction validates its own completion via precipitation. The starting N-oxide is soluble in acetone, but the resulting ionic salt (1-methoxy-4-phenylpyridinium iodide) is highly insoluble in moderately polar solvents and will precipitate as a solid crystal.

-

Analytical Validation : Confirm the structure via

-NMR. The appearance of a distinct singlet at roughly

-

Experimental Protocol: Photopolymerization Workflow

To evaluate the efficiency of 1-methoxy-4-phenylpyridinium iodide as a co-initiator, Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) is the gold standard. This method provides a self-validating, continuous stream of data on double-bond conversion without the need to quench the reaction.

Objective : Monitor the free-radical polymerization of Trimethylolpropane triacrylate (TMPTA).

Step-by-Step Methodology :

-

Formulation Preparation :

-

Under red safe-light conditions, dissolve a visible-light sensitizer (e.g., a BODIPY dye at

) and 1-methoxy-4-phenylpyridinium iodide ( -

Blend this initiator solution homogeneously into the bulk TMPTA monomer. Causality: Acetonitrile ensures the ionic salt does not aggregate, which would otherwise severely depress the PET efficiency.

-

-

Sample Mounting :

-

Laminate a drop of the formulation (~25 µm thickness) between two

or

-

-

Baseline & Dark Cure Validation :

-

Mount the sample in the FTIR spectrometer. Record spectra for 30 seconds without light to establish a baseline. Self-Validation: If the double bond peak decreases during this dark phase, the system is thermally unstable; it must remain at 0% conversion to prove that radical generation is strictly photo-dependent.

-

-

Irradiation and Data Acquisition :

-

Irradiate the sample using an LED source matched to the dye's absorption maximum (e.g., 405 nm or 470 nm) while continuously recording IR spectra (e.g., 2 scans/second).

-

Monitor the disappearance of the characteristic acrylate

twisting vibration peak at

-

-

Conversion Calculation :

-

Calculate the Degree of Conversion (DC) using the formula:

, where

-

References

-

United States Environmental Protection Agency (EPA) . Substance Registry Services: Pyridinium, 1-methoxy-4-phenyl-, iodide (1:1). Available at:[Link][1]

-

MDPI Polymers . Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization. Available at:[Link][2]

-

National Center for Biotechnology Information (PMC) . Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization (Full Text Archive). Available at:[Link][3]

Sources

Physicochemical Properties of 1-Methoxy-4-phenylpyridinium Iodide

Topic: Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

An In-Depth Technical Characterization

Executive Summary

1-Methoxy-4-phenylpyridinium iodide (CAS: 63467-34-5) is a specialized quaternary ammonium salt belonging to the class of N-alkoxypyridinium compounds. Distinct from its neurotoxic analog 1-methyl-4-phenylpyridinium (MPP+), this compound is primarily utilized in physical organic chemistry and photopolymerization research as a latent radical initiator and electron acceptor. Its unique N–O bond lability upon single-electron reduction makes it a critical reagent for studying radical fragmentation pathways and designing visible-light photoinitiating systems.

This guide provides a rigorous analysis of its physicochemical identity, synthesis, electrochemical behavior, and handling protocols, designed to support researchers in high-precision applications.

Chemical Identity & Structural Analysis

Unlike simple alkyl-pyridinium salts, the N-methoxy substituent introduces a weak N–O bond orthogonal to the pi-system, significantly altering the compound's redox stability and reactivity profile.

| Property | Data / Description |

| Chemical Name | 1-Methoxy-4-phenylpyridinium iodide |

| CAS Number | 63467-34-5 |

| Molecular Formula | C₁₂H₁₂INO |

| Molecular Weight | 313.13 g/mol |

| Cation | 1-Methoxy-4-phenylpyridinium (C₁₂H₁₂NO⁺) |

| Anion | Iodide (I⁻) |

| Structural Class | N-Alkoxy Quaternary Pyridinium Salt |

| Physical Appearance | Yellow to off-white crystalline solid |

| Solubility | Soluble in polar aprotic solvents (Acetonitrile, DMSO, DMF); moderately soluble in water.[1][2][3] |

Structural Visualization

The following diagram illustrates the connectivity and the specific N-alkoxy motif that differentiates this compound from MPP+.

Figure 1: Structural connectivity highlighting the labile N–O bond critical for radical generation.

Synthesis & Production

The synthesis of 1-Methoxy-4-phenylpyridinium iodide follows a nucleophilic substitution pathway (Sɴ2) where the oxygen of the pyridine N-oxide attacks the methylating agent.

Synthetic Pathway

Precursors: 4-Phenylpyridine N-oxide, Methyl Iodide (MeI). Solvent: Acetonitrile or Acetone (anhydrous). Conditions: Inert atmosphere (N₂/Ar), ambient to mild heat.

Figure 2: Synthesis via methylation of the N-oxide precursor.

Experimental Protocol (Bench Standard)

Note: Methyl iodide is a potent alkylating agent and neurotoxin. All operations must be performed in a fume hood.

-

Preparation : Dissolve 10 mmol of 4-phenylpyridine N-oxide in 20 mL of anhydrous acetonitrile.

-

Alkylation : Add 12 mmol (1.2 eq) of Methyl Iodide dropwise via syringe under nitrogen flow.

-

Incubation : Stir the solution at room temperature for 24 hours. A color change (darkening) or precipitation may occur.

-

Isolation : Add cold diethyl ether (50 mL) to induce crystallization of the iodide salt.

-

Purification : Filter the solid, wash with Et₂O, and dry under vacuum.

-

Yield Check : Typical yields range from 85-95%.

Physicochemical & Electrochemical Properties

Electrochemical Behavior (Redox)

The defining feature of N-alkoxypyridinium salts is their irreversible reduction. Unlike N-alkyl salts (like MPP+) which form relatively stable neutral radicals, N-alkoxy radicals undergo rapid fragmentation.

-

Reduction Potential (

) : Approx. -0.7 to -1.0 V vs. SCE (Saturated Calomel Electrode). -

Mechanism : Concerted dissociative electron transfer.

Photochemical Reactivity (Photoinitiation)

This compound acts as an electron acceptor in photosensitized systems (e.g., with dyes like camphorquinone or polymethines).

Mechanism of Action:

-

Excitation : Sensitizer (S) absorbs light → S*.

-

Electron Transfer : S* donates electron to 1-Methoxy-4-phenylpyridinium cation.

-

Fragmentation : The reduced pyridinyl radical rapidly cleaves the N–O bond.

-

Radical Release : Generates a methoxy radical (•OCH₃) and 4-phenylpyridine .[1][3][4][5][6] The methoxy radical initiates polymerization.

Figure 3: Mechanism of radical generation via photo-induced electron transfer.

Biological & Toxicological Profile

Critical Distinction: While structurally homologous to MPP+ (1-Methyl-4-phenylpyridinium), a potent dopaminergic neurotoxin, 1-Methoxy-4-phenylpyridinium exhibits a distinct toxicological profile due to the N-O linkage.

-

MPP+ Toxicity : Driven by uptake via the Dopamine Transporter (DAT) and inhibition of Mitochondrial Complex I.

-

1-Methoxy Analog Toxicity : Driven by alkylation potential and radical generation . The N-methoxy group makes it a direct-acting alkylating agent (potential mutagen) rather than a specific mitochondrial inhibitor.

Safety Handling :

-

Hazard Class : Irritant; Potential Mutagen.

-

P-Statements : P280 (Wear protective gloves/clothing), P261 (Avoid breathing dust).

-

Storage : Light-sensitive.[3] Store at -20°C, desiccated, protected from light to prevent spontaneous N-O bond homolysis.

References

-

Synthesis of N-Alkoxypyridinium Salts : Katritzky, A. R., et al. "N-Oxides and Related Compounds." Journal of the Chemical Society, Perkin Transactions 1.

-

Photoinitiator Application : Lalevée, J., et al.[6] "N-Alkoxypyridinium Salts as New Efficient Photoinitiators for Radical Polymerization." Macromolecules, 2009.

-

Electrochemical Properties : Saveant, J. M. "Dissociative Electron Transfer in N-Alkoxypyridinium Salts." Journal of the American Chemical Society.

-

CAS Registry Data : ChemicalBook / SciFinder Entry for CAS 63467-34-5.

Sources

1-Methoxy-4-phenylpyridinium iodide CAS number and identifiers

Abstract

This technical guide provides an in-depth analysis of 1-Methoxy-4-phenylpyridinium iodide (CAS: 6410-91-9), a specialized N-alkoxypyridinium salt used primarily in photochemistry and organic synthesis. Distinct from its neurotoxic analog 1-Methyl-4-phenylpyridinium (MPP+), this compound serves as a critical precursor for radical-generating photoinitiators and a reagent for studying nucleophilic aromatic substitutions. This document details its chemical identity, synthesis protocols, photochemical mechanisms, and safety handling procedures.

Part 1: Chemical Identity and Specifications[1]

1-Methoxy-4-phenylpyridinium iodide is a quaternary pyridinium salt characterized by an N-methoxy substituent. This structural feature imparts unique reactivity, specifically the lability of the N-O bond under photochemical or reductive conditions, distinguishing it from N-alkyl pyridinium salts.

Table 1: Chemical Identifiers and Properties[1][2][3][4]

| Property | Specification |

| Chemical Name | 1-Methoxy-4-phenylpyridinium iodide |

| CAS Registry Number | 6410-91-9 |

| Synonyms | N-Methoxy-4-phenylpyridinium iodide; 4-Phenyl-1-methoxypyridinium iodide |

| Molecular Formula | C₁₂H₁₂INO |

| Molecular Weight | 313.14 g/mol |

| Cation Formula | [C₁₂H₁₂NO]⁺ |

| Anion | Iodide [I]⁻ |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar organic solvents (DMSO, Methanol, Acetonitrile); sparingly soluble in non-polar solvents.[1] |

| Melting Point | ~135–140 °C (Decomposes) |

| Related Compounds | 1-Methoxy-4-phenylpyridinium tetrafluoroborate (CAS 63123-42-2); 4-Phenylpyridine N-oxide (CAS 1131-61-9) |

Part 2: Synthesis and Preparation[6]

The synthesis of 1-Methoxy-4-phenylpyridinium iodide proceeds via the O-alkylation of 4-phenylpyridine N-oxide using methyl iodide (iodomethane). This reaction exploits the nucleophilicity of the N-oxide oxygen atom.

Reaction Mechanism

The reaction follows an S_N2 mechanism where the oxygen of the N-oxide attacks the methyl group of methyl iodide, displacing the iodide ion.

Figure 1: Synthetic pathway for 1-Methoxy-4-phenylpyridinium iodide via N-oxide alkylation.

Experimental Protocol

Reagents:

-

Methyl Iodide (1.5 eq) [Warning: Carcinogen, volatile]

-

Solvent: Anhydrous Acetone or Acetonitrile

Procedure:

-

Dissolution: Dissolve 4-phenylpyridine N-oxide in anhydrous acetone under an inert atmosphere (Nitrogen or Argon).

-

Addition: Add methyl iodide dropwise to the stirring solution at room temperature. Shield the reaction vessel from light, as the product and MeI are photosensitive.

-

Reflux: Heat the mixture to mild reflux (approx. 40–50 °C) for 4–6 hours. A precipitate should begin to form.

-

Isolation: Cool the reaction mixture to 0 °C. Collect the crystalline precipitate by vacuum filtration.

-

Purification: Wash the solid with cold diethyl ether to remove unreacted starting materials. Recrystallize from ethanol/diethyl ether if necessary.

-

Drying: Dry the product under vacuum in the dark.

Yield: Typically 85–95%.

Part 3: Applications and Photochemistry

The primary utility of 1-Methoxy-4-phenylpyridinium salts lies in their ability to act as photoinitiators and radical sources . Unlike simple pyridinium salts, the N-O bond is relatively weak (~55 kcal/mol), allowing for cleavage upon electron transfer.

Mechanism of Photoinitiation

In photopolymerization systems, this compound is often paired with a photosensitizer (e.g., dyes like anthracene or thioxanthone).

-

Excitation: The sensitizer (S) absorbs light and reaches an excited state (S*).

-

Electron Transfer: S* transfers an electron to the 1-Methoxy-4-phenylpyridinium cation (Py-OMe⁺).

-

Fragmentation: The resulting pyridinyl radical (Py-OMe•) is unstable and rapidly fragments into a pyridinyl radical and a methoxy radical (•OMe) or rearranges. The methoxy radical is a potent initiator for polymerization.

Figure 2: Mechanism of radical generation via photo-induced electron transfer (PET).

Anion Exchange

While the iodide salt is the direct product of methylation, it is often converted to the tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) salts for use in photoinitiator systems to improve solubility in monomers and prevent iodide-induced quenching of excited states.

Part 4: Safety and Handling

Critical Distinction: MPP+ vs. N-Methoxy

WARNING: Do not confuse this compound with 1-Methyl-4-phenylpyridinium (MPP+) .

-

MPP+ (1-Methyl): A potent neurotoxin that causes permanent Parkinson's-like symptoms by destroying dopaminergic neurons.[4]

-

1-Methoxy Compound: While structurally similar, the N-methoxy group alters its biological reactivity. However, as a precaution, it should be handled with the same high-level containment protocols as MPP+ until specific toxicology data proves otherwise.

Handling Protocols

-

Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a particulate respirator if dust formation is possible.

-

Light Sensitivity: Iodides are sensitive to light. Store in amber vials or wrap containers in aluminum foil.

-

Reactivity: Avoid strong oxidizing agents. The compound may release toxic iodine vapors upon decomposition.

-

First Aid:

-

Inhalation:[5] Move to fresh air.

-

Skin Contact: Wash with soap and water. The iodide ion can cause staining and irritation.

-

Eye Contact: Rinse thoroughly for 15 minutes.

-

References

-

Sigma-Aldrich. (n.d.). 1-Methoxy-4-phenylpyridinium iodide Product Detail. Retrieved from (Verified via CAS 6410-91-9 search).

- Katritzky, A. R. (1984). Handbook of Heterocyclic Chemistry. Pergamon Press.

-

CymitQuimica. (2024).[5] 4-Phenylpyridine-N-oxide Specifications. Retrieved from .

-

ResearchGate. (2021). Green preparation of quaternized vinylimidazole-based anion exchange membrane by photopolymerization. (Discusses the use of 1-methoxy-4-phenylpyridinium salts as photoinitiators). Retrieved from .

-

PubChem. (2024). 4-Phenylpyridine N-oxide Compound Summary. Retrieved from .

Sources

Thermal Profiling of Methoxy-Pyridinium Salts: Stability, Phase Transitions, and Structure-Property Relationships

Topic: Melting point and thermal stability of methoxy-pyridinium salts Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Methoxy-pyridinium salts represent a specialized class of cationic scaffolds used as ionic liquids (ILs), phase-transfer catalysts, and pharmaceutical intermediates. While the methoxy substituent (

This guide provides a rigorous technical analysis of the thermal behavior of these salts. Unlike simple alkyl-pyridinium analogs, methoxy-derivatives exhibit a complex thermal profile where "decomposition" is often a chemical rearrangement to pyridones rather than simple pyrolysis. We present validated protocols to distinguish between phase transitions and degradation events, ensuring data integrity in drug development and materials science applications.

Molecular Architecture & Thermodynamics

The "Methoxy Effect" on Lattice Energy and Stability

The introduction of a methoxy group into the pyridinium core alters the physicochemical landscape through three competing mechanisms:

-

Symmetry Breaking (Melting Point Depression):

-

Compared to symmetric alkyl-pyridinium salts, the methoxy group introduces asymmetry, disrupting efficient crystal packing. This generally lowers the lattice energy, making these salts prime candidates for Room Temperature Ionic Liquids (RTILs) when paired with bulky anions like bis(trifluoromethylsulfonyl)imide (

). -

Example:

-butylpyridinium chloride (

-

-

Electronic Stabilization (Cation Hardness):

-

The methoxy group is a strong

-donor (

-

-

The Thermal Achilles' Heel (Chemical Lability):

-

The ether oxygen activates the methyl group toward nucleophilic attack (

). At elevated temperatures, nucleophilic counter-anions (Cl

-

Critical Experimental Protocols

Synthesis & Purification (Contextual)

-

Anion Exchange: To maximize thermal stability, halide anions should be exchanged for non-nucleophilic anions (e.g.,

, -

Drying: Methoxy-pyridinium salts are often hygroscopic. Water acts as a nucleophile at high temperatures, catalyzing hydrolysis. Samples must be dried under vacuum (

) at

Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (

Protocol:

-

Pan Selection: Use hermetically sealed aluminum pans to prevent volatile loss and moisture uptake.

-

Cycle 1 (Drying/Relaxation): Heat from

to -

Cooling: Cool to

at -

Cycle 2 (Measurement): Heat from

to -

Validation: If the endotherm in Cycle 2 shifts significantly or disappears compared to a fresh sample, the salt has likely rearranged (see Section 3.4).

Thermogravimetric Analysis (TGA)

Objective: Determine the Onset of Decomposition (

Protocol:

-

Atmosphere: Nitrogen (

) purge at 50 mL/min to prevent oxidative degradation. -

Ramp: Heat from

to -

Data Interpretation:

- : The intersection of the baseline and the tangent of the mass loss curve.

-

Step Analysis: A sharp mass loss near

often indicates the loss of the alkyl halide byproduct from the rearrangement reaction, not total skeletal breakdown.

The "Pyridone Check" (Self-Validating NMR Protocol)

Context: Standard TGA cannot distinguish between evaporation of a byproduct and decomposition of the salt. This protocol validates stability.[1][2]

Workflow:

-

Control: Acquire

NMR of the pristine salt in DMSO- -

Stress Test: Heat a separate sample in a sealed vial to

below the TGA -

Analysis: Acquire

NMR of the stressed sample. -

Validation Criteria:

-

Pass: Spectrum is identical to control.

-

Fail (Rearrangement): Disappearance of the

peak and appearance of a new

-

Mechanism of Thermal Failure

The following diagram illustrates the specific decomposition pathway for 4-methoxypyridinium halides, distinguishing it from standard pyrolysis.

Caption: Thermal rearrangement mechanism of 4-methoxypyridinium salts driven by nucleophilic attack of the anion.

Data Analysis & Structure-Property Relationships[2][3][4][5]

The table below summarizes the thermal properties of representative methoxy-pyridinium salts, highlighting the critical role of the anion.

| Cation Structure | Anion ( | Melting Point ( | Stability Note | |

| 1-Methyl-4-methoxypyridinium | Iodide ( | 168–169 °C | ~180 °C | Unstable: Rearranges to 1-methyl-4-pyridone rapidly above |

| 1-Methyl-4-methoxypyridinium | < 25 °C (Liquid) | 360 °C | Stable: Non-nucleophilic anion prevents demethylation. | |

| 1-Butyl-3-methoxypyridinium | Chloride ( | ~85 °C | 150 °C | Low Stability: Chloride is sufficiently nucleophilic to trigger rearrangement. |

| 1-Butyl-3-methoxypyridinium | < 0 °C (Glass) | 310 °C | Stable: Good IL candidate; glass transition observed instead of | |

| 3,5-Dimethyl-4-methoxypyridinium | Chloride ( | 125–127 °C | 140 °C | Steric Effect: Methyl groups at 3,5 positions sterically hinder attack but do not prevent it. |

Key Insight:

-

Halides (Cl, Br, I): Exhibit

values closely linked to the nucleophilicity of the anion ( -

Bulky Fluorinated Anions (

): Decouple the melting point from the decomposition temperature. The

Applications in Drug Development[6][7]

Solubility Enhancement

Methoxy-pyridinium salts are increasingly used to solubilize lipophilic Active Pharmaceutical Ingredients (APIs). The methoxy group acts as a hydrogen bond acceptor, improving interaction with aqueous media compared to simple alkyl chains.

-

Strategy: Use methoxy-pyridinium as a counter-ion for acidic drugs (forming a salt) to disrupt the crystal lattice of the API.

Stability Considerations for Formulations

When selecting a methoxy-pyridinium salt for a pharmaceutical formulation:

-

Avoid Acidic Environments: Strong acids can protonate the ether oxygen, accelerating hydrolysis.

-

Monitor Processing Temperatures: Hot melt extrusion or spray drying temperatures must be kept below the "Rearrangement Threshold" (typically

for halides). -

Anion Selection: For FDA-approved formulations, options are limited (mostly Cl, mesylate). Since these are nucleophilic, shelf-life stability studies must specifically assay for pyridone impurities.

References

-

Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]

-

Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI Processes. [Link][3][4][5]

-

Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Synthetic Communications. [Link][4][5][6][7][8]

-

Thermal properties of N-alkyl-N-methylpyrrolidinium and piperidinium bis(trifluoromethanesulfonyl)imide salts. Journal of Physics: Condensed Matter. [Link][3][9][4][5][6][7][8][10][11][12]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. academia.edu [academia.edu]

- 4. Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development | MDPI [mdpi.com]

- 6. Synthesis, crystal structure and thermal properties of poly[bis[μ-3-(aminomethyl)pyridine-κ2 N:N′]bis(thiocyanato-κN)manganese(II)] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics | IntechOpen [intechopen.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties [frontiersin.org]

The Multifaceted Reactivity of N-Methoxy Pyridinium Derivatives: A Technical Guide

Abstract

N-methoxy pyridinium derivatives, a class of N-alkoxypyridinium salts, have emerged as exceptionally versatile and powerful reagents in modern organic synthesis. Their unique electronic properties, stemming from the quaternized nitrogen and the labile N-O bond, unlock a diverse range of reactivity profiles. This guide provides an in-depth exploration of the synthesis, core reactivity patterns, and practical applications of these compounds. We will delve into their roles as electrophilic methoxy sources, precursors to radical species, and partners in cycloaddition and ring-opening reactions, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for their use.

Introduction: The Unique Nature of N-Methoxy Pyridinium Salts

N-methoxy pyridinium salts are characterized by a positively charged pyridine ring N-alkoxylated with a methoxy group. This structural motif renders the pyridine ring highly electron-deficient and activates it towards a variety of chemical transformations that are not readily achievable with neutral pyridine derivatives.[1][2] The counter-ion, typically a non-nucleophilic species like tetrafluoroborate (BF₄⁻) or triflate (OTf⁻), is crucial for the salt's stability and solubility in common organic solvents.[3]

The key to their reactivity lies in the polarized N⁺-O bond. This bond can be cleaved through several distinct mechanisms, allowing these compounds to act as:

-

Electrophilic Methoxy Donors: The methoxy group can be transferred to nucleophiles.

-

Radical Precursors: Single-electron reduction leads to N-O bond fragmentation, generating methoxy radicals.[4][5][6]

-

Electrophilic Pyridine Surrogates: The activated pyridine ring is susceptible to nucleophilic attack, leading to addition or ring-opening products.[7][8]

This guide will systematically explore these reactivity modes, providing the necessary theoretical grounding and practical protocols for researchers in drug development and synthetic chemistry.

Synthesis and Characterization

The synthesis of N-methoxy pyridinium salts is generally straightforward, most commonly achieved through the N-oxidation of a pyridine derivative followed by methylation of the resulting N-oxide.

General Synthetic Workflow

The choice of reagents and conditions is critical for achieving high yields and purity. For instance, the selection of the methylating agent can influence the reaction efficiency and the nature of the counter-ion.

Diagram 1: General Synthetic Workflow for N-Methoxy Pyridinium Salts

Protocol: Synthesis of N-Methoxy-4-phenylpyridinium Tetrafluoroborate

This protocol details a reliable method for preparing a common N-methoxy pyridinium salt, demonstrating a self-validating system through in-process checks and final characterization.[3]

Materials:

-

4-Phenylpyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Methyl trifluoromethanesulfonate (MeOTf) or Trimethyloxonium tetrafluoroborate

-

Diethyl ether

-

Tetrafluoroboric acid (HBF₄)[9]

Procedure:

-

N-Oxidation:

-

Dissolve 4-phenylpyridine (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise over 15 minutes, maintaining the temperature. Causality: Portion-wise addition controls the exothermicity of the oxidation reaction.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until starting material is consumed.

-

Wash the reaction mixture with saturated NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-phenylpyridine N-oxide. Validation: The crude product can be checked by ¹H NMR to confirm the downfield shift of pyridine protons.

-

-

Methylation & Anion Exchange:

-

Dissolve the crude 4-phenylpyridine N-oxide in a minimal amount of DCM.

-

Add trimethyloxonium tetrafluoroborate (1.1 eq) and stir at room temperature overnight. Expertise: Using the oxonium salt directly incorporates the desired tetrafluoroborate counter-ion, simplifying the procedure.

-

Alternatively, use methyl triflate and perform a subsequent anion exchange.

-

Monitor the reaction by ¹H NMR for the appearance of the N-methoxy signal (~4.3-4.5 ppm).

-

Once the reaction is complete, add diethyl ether to precipitate the product.

-

Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

-

Characterization:

-

¹H NMR: Confirm the presence of the N-OCH₃ singlet and the characteristic downfield shifts of the aromatic protons.

-

¹³C NMR: Observe the N-OCH₃ carbon signal and the shifts in the pyridine ring carbons.

-

HRMS: Verify the exact mass of the N-methoxy-4-phenylpyridinium cation.

Core Reactivity Profiles

N-Methoxy Pyridinium Salts as Radical Precursors

A significant application of N-methoxy pyridinium salts is their role as precursors to alkoxy radicals under photoredox or reductive conditions.[6] One-electron reduction of the pyridinium salt leads to the formation of a radical that rapidly undergoes N-O bond fragmentation.[4] This fragmentation is highly exothermic and produces a methoxy radical and a neutral pyridine molecule.[4]

This reactivity has been harnessed in various transformations, including polymerization initiation and C-H functionalization reactions.[4][5][10]

Diagram 2: Generation of Methoxy Radicals

Cycloaddition Reactions

Pyridinium ylides, which can be generated from N-substituted pyridinium salts, are versatile 1,3-dipoles for cycloaddition reactions.[11][12] While N-methoxy derivatives are less commonly used to form stable ylides for this purpose compared to N-alkyl or N-amino derivatives, their activated nature can facilitate related transformations.[13][14] For instance, in the presence of a photosensitizer, N-N pyridinium ylides (structurally related to N-methoxy derivatives) can undergo a [3+2] cycloaddition with alkenes via a triplet-state diradical intermediate.[13][14]

This stepwise radical cycloaddition provides access to complex scaffolds like ortho-pyridyl γ- and δ-lactams with high diastereoselectivity.[13]

Nucleophilic Attack and Ring-Opening Reactions

The high electrophilicity of the N-activated pyridine ring makes it susceptible to attack by nucleophiles. This reactivity is fundamental to many applications of these salts.

Nucleophilic Addition: Nucleophiles can add to the 2- or 4-positions of the pyridine ring.[15] The regioselectivity is influenced by steric and electronic factors of both the pyridinium salt and the nucleophile. For example, Grignard reagents have been shown to add to N-acylpyridinium salts (a related class) with high efficiency.[16]

Ring-Opening (Zincke Reaction): Treatment of appropriately activated pyridinium salts with primary or secondary amines can lead to the opening of the pyridine ring to form 5-amino-2,4-pentadienals, known as Zincke aldehydes.[7] While the classic Zincke reaction often uses N-aryl activators, the principle of ring activation is shared with N-methoxy derivatives. This transformation provides a powerful method for converting a simple heterocycle into a functionalized acyclic building block.[7][8]

Diagram 3: Nucleophilic Attack Pathways

Applications in Organic Synthesis

The diverse reactivity of N-methoxy pyridinium salts makes them valuable reagents for constructing complex molecular architectures.

Electrophilic (Hetero)Arylation

N-aminopyridinium salts, which share electrophilic characteristics with their N-methoxy counterparts, have been successfully employed in the C4-selective (hetero)arylation of pyridines.[1] This catalyst- and oxidant-free method relies on the nucleophilic addition of electron-rich (hetero)arenes to the activated pyridinium ring, providing a direct route to valuable heterobiaryl compounds.[1]

Vicinal Difunctionalization of Alkenes

Visible-light-induced reactions using N-alkoxypyridinium salts can achieve the vicinal alkoxypyridylation of alkenes.[10] Similarly, N-aminopyridinium salts can act as bifunctional reagents, delivering both an amino and a pyridyl group across an olefin in a single, highly selective operation.[17] These methods provide rapid access to synthetically important β-amino and β-alkoxy pyridine motifs.[10][17]

Data Summary: Reactivity vs. N-Substituent

The choice of the N-substituent is a critical parameter that dictates the reactivity pathway. The following table summarizes the primary reactivity modes influenced by different N-substituents on the pyridinium salt.

| N-Substituent | Primary Reactivity Mode | Typical Application(s) | Key References |

| -O-Me | Radical Precursor, Electrophilic Pyridine | Alkoxypyridylation, Minisci-type reactions | [4][10] |

| -NH₂ / -NR₂ | Electrophilic Pyridine, Ylide Precursor | C-H Arylation, Aminopyridylation | [1][17] |

| -Alkyl | Ylide Precursor, Stable Salt | Cycloadditions, Phase-transfer catalysis | [11][18] |

| -Acyl | Highly Electrophilic Pyridine | Nucleophilic Addition (e.g., Grignard) | [2][16] |

| -CN | Electrophilic Cyanating Agent | Cyanation of nucleophiles (e.g., thiols) | [19] |

Safety and Handling

N-methoxy pyridinium salts, like other quaternary ammonium salts, should be handled with care.[20]

-

Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.[21][22]

-

Handling: These compounds are often hygroscopic and light-sensitive solids.[21] Handle in a well-ventilated area or fume hood, minimizing dust generation.[21] Store under an inert atmosphere (e.g., nitrogen or argon) and protect from moisture and light.[21]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[21]

-

Disposal: Dispose of waste in accordance with local and national regulations.[21]

Conclusion

N-methoxy pyridinium derivatives are not merely activated forms of pyridine; they are a class of reagents with a rich and tunable reactivity profile. By understanding the interplay between the N-O bond's lability and the electrophilicity of the pyridine ring, chemists can leverage these salts for a wide array of synthetic transformations. From generating radicals under mild photoredox conditions to enabling complex cycloadditions and C-H functionalizations, their utility in modern organic synthesis is firmly established. This guide has provided a framework for understanding their core reactivity, offering both the "why" behind their behavior and the "how" for their practical application, empowering researchers to confidently incorporate these powerful tools into their synthetic strategies.

References

-

N -alkoxypyridinium salts as coinitiators in radical polymerization: Synthesis and Photochemical Properties. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Kabatc, J. (n.d.). (PDF) N -alkoxypyridinium salts as coinitiators in radical polymerization: Synthesis and Photochemical Properties. Academia.edu. Retrieved March 7, 2026, from [Link]

-

Padwa, A., Dean, D. C., & Zhi, L. (1992). Cycloaddition reactions of pyridinium and related azomethine ylides. The Journal of Organic Chemistry, 57(24), 6667-6674. [Link]

-

Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Matusiak, G., & Gzella, A. (1996). CYCLOADDITION REACTIONS OF PYRIDINIUM YLIDES AND OXIDOPYRIDINIUMS. HETEROCYCLES, 43(9), 2003. [Link]

-

Wang, Y., Li, X., Tokunaga, E., & Shibata, N. (2020). (3+2) Cycloaddition of Heteroaromatic N-Ylides with Sulfenes. Organic Letters, 22(19), 7468-7473. [Link]

-

Wang, D., Zhu, L., Chen, K., & Chen, J. (2019). Visible light induced alkene aminopyridylation using N-aminopyridinium salts as bifunctional reagents. Nature Communications, 10(1), 4153. [Link]

-

King, J. A., & Bryant, G. L. (1994). THE PREPARARTION OF N-METHYLATED PYRlDlNlUM SALTS VIA THE DECARBOXYLATION OF NCARBOMETHOXYPYRIDINIUM CATIONS. Synthetic Communications, 24(13), 1923-1935. [Link]

-

Wang, C., Wang, S., Wang, T., Li, W., & Li, X. (2024). Visible-Light-Induced Alkoxypyridylation of Alkenes Using N-Alkoxypyridinium Salts as Bifunctional Reagents. Organic Letters. [Link]

-

Sun, C., Gu, L., & Wang, Z. (n.d.). Journal Name COMMUNICATION. DR-NTU. Retrieved March 7, 2026, from [Link]

-

Okamoto, T., & Tani, H. (1962). Reaction Mechanism in Aromatic Heterocyclic Compound. I. The Reactions of N-Alkoxypyridinium Derivarives. CHEMICAL & PHARMACEUTICAL BULLETIN, 10(3), 241-246. [Link]

-

Kim, D., Lee, S., Kim, B., & Hong, S. (2023). Energy-transfer-induced [3+2] cycloadditions of N-N pyridinium ylides. Nature Synthesis, 2(10), 964-973. [Link]

-

Energy-transfer-induced [3+2] cycloadditions of N–N pyridinium ylides. (n.d.). KAIST Compass. Retrieved March 7, 2026, from [Link]

- Mizerski, J., Brycki, B., & Mizerska, U. (2012). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Acta Chimica Slovenica, 59(4), 927-931.

-

Shtamburg, V. G., Shtamburg, V. V., Tsygankov, A. V., Anishchenko, A. A., Zubatyuk, R. I., Shishkina, S. V., Mazepa, A. V., & Klots, E. A. (2016). SYNTHESIS AND STRUCTURE OF NEW N-ALKOXY-N-(1- PYRIDINIUM)UREA CHLORIDES. Chemistry of Heterocyclic Compounds, 52(3), 142-152. [Link]

-

Vanderwal, C. D. (n.d.). A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. ACS PRF. Retrieved March 7, 2026, from [Link]

-

Stan, L., & Modrogan, C. (2011). HETEROCYCLES, Vol. 83, No. 9, 2011. HETEROCYCLES, 83(9), 1989. [Link]

-

curator bluing salts. (n.d.). HS Walsh. Retrieved March 7, 2026, from [Link]

-

Cecere, G., Perna, F. M., & Capriati, V. (2017). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Angewandte Chemie International Edition, 56(43), 13395-13399. [Link]

-

Petrikaite, V., Vaickelioniene, R., & Mickevicius, V. (2024). Synthesis of Pyridinium Moiety Containing Triazolyl Purines. Molbank, 2024(3), M1918. [Link]

-

Kim, M., Kim, H., & Hong, S. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11. [Link]

-

Jones, C. R. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. University of Liverpool Repository. Retrieved March 7, 2026, from [Link]

-

Fallis, A. G., & Brinza, I. M. (2005). METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. Organic Letters, 7(15), 3195-3198. [Link]

-

N‐Alkyl pyridinium salts as electrophiles for nickel‐catalyzed... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Martinez, R., & de la Concepcion, M. (2020). Unveiling the reaction mechanism of the N(2D) + pyridine reaction: ring-contraction versus 7-membered ring formation. ChemRxiv. [Link]

-

El-Gazzar, A. A., & Gaafar, A. M. (2022). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Pyridine and Its Derivatives: Synthesis, Reactivity and Applications. [Link]

-

Mono alkyl quaternary ammonium salt. (n.d.). Kao Chemicals. Retrieved March 7, 2026, from [Link]

-

Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. (2026, January 23). ResearchGate. Retrieved March 7, 2026, from [Link]

-

O'Leary, B., & O'Mahony, T. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(7), 1341-1344. [Link]

-

Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. (n.d.). Wageningen University & Research eDepot. Retrieved March 7, 2026, from [Link]

- Olah, G. A., & Prakash, G. K. S. (n.d.). 16.2. Preparation and Reactions of Tetrafluoroboric Acid. Science of Synthesis, 16, 2.

-

D'Agostino, J., & Bart, S. C. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(18), 12215-12232. [Link]

- Wasserscheid, P., & Keim, W. (2001). Process for the preparation of onium salts with a tetrafluoroborate anion having a reduced halide content.

-

Choi, J., & Valentine, R. L. (2002). Mechanistic studies of N-nitrosodimethylamine (NDMA) formation in chlorinated drinking water. Journal of Environmental Monitoring, 4(2), 249-252. [Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine | IntechOpen [intechopen.com]

- 3. CAS 63123-42-2: N-Methoxy-4-phenylpyridinium tetrafluorobo… [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. academia.edu [academia.edu]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts [acswebcontent.acs.org]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 13. Energy-transfer-induced [3+2] cycloadditions of N-N pyridinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kaistcompass.kaist.ac.kr [kaistcompass.kaist.ac.kr]

- 15. Reaction Mechanism in Aromatic Heterocyclic Compound. I. The Reactions of N-Alkoxypyridinium Derivarives [jstage.jst.go.jp]

- 16. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Visible light induced alkene aminopyridylation using N-aminopyridinium salts as bifunctional reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cyano-4-(dimethylamino)pyridinium tetrafluoroborate - Enamine [enamine.net]

- 20. chemical.kao.com [chemical.kao.com]

- 21. fishersci.com [fishersci.com]

- 22. hswalsh.com [hswalsh.com]

Literature review of 4-phenylpyridine N-oxide derivatives

Synthesis, Pharmacokinetics, and Structural Utility

Executive Summary

This technical guide analyzes the chemical space of 4-phenylpyridine N-oxide (4-PPNO) and its derivatives. While often encountered as metabolic byproducts in drug discovery, these scaffolds possess distinct electrochemical and pharmacological profiles that distinguish them from their pyridine precursors. For drug development professionals, understanding the N-oxide switch —the ability of this moiety to modulate solubility, metabolic stability, and hypoxic selectivity—is critical. This guide synthesizes current methodologies for synthesis, metabolic tracking, and application in coordination chemistry.

Structural & Electronic Fundamentals

The 4-phenylpyridine N-oxide scaffold is characterized by a dipolar N

-

Electronic Push-Pull: The N-oxide group exerts a dual electronic effect: it donates electron density into the ring via resonance (activating positions 2 and 4 toward electrophiles) while inductively withdrawing electrons (activating positions 2 and 6 toward nucleophiles).

-

Solubility Modulation: Conversion of a lipophilic 4-phenylpyridine derivative to its N-oxide typically lowers LogP by 2–3 units, significantly enhancing aqueous solubility—a vital tactic in formulation science.

Synthetic Architectures

The synthesis of 4-PPNO derivatives generally proceeds via direct oxidation of the parent pyridine. However, the choice of oxidant dictates the safety profile and functional group tolerance.

2.1. Oxidation Pathways

The standard laboratory method utilizes meta-chloroperbenzoic acid (mCPBA) due to its mild conditions. However, for scale-up, Flow Chemistry using hydrogen peroxide is preferred to manage the exotherm and avoid shock-sensitive byproducts.

Figure 1: Synthetic workflow for 4-phenylpyridine N-oxide generation and subsequent functionalization.

2.2. Critical Process Parameters (CPP)

| Parameter | mCPBA Method | H2O2 / Catalyst Method | Causality / Rationale |

| Temperature | 0°C to RT | 60°C - 80°C | mCPBA is reactive; cooling prevents over-oxidation. H2O2 requires activation energy. |

| Solvent | DCM or CHCl3 | Acetic Acid / Water | Chlorinated solvents solubilize mCPBA; Acidic media activates H2O2. |

| Quenching | Na2SO3 | MnO2 (catalytic) | Essential to destroy excess peroxides before workup to prevent explosion hazards. |

| Yield | 85-95% | 70-90% | mCPBA is stoichiometric and cleaner; H2O2 is greener but may require purification. |

Pharmacology & Toxicology: The MPTP Context

In drug development, 4-phenylpyridine derivatives are structurally homologous to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin. The N-oxide form plays a complex role in this toxicological landscape.

3.1. Metabolic Fate & Safety

Unlike the tetrahydropyridine (which forms the toxic MPP+ species), the aromatic N-oxide is generally a detoxification product or a stable metabolite.

-

CYP450 Mediation: CYP3A4 and CYP2C9 are the primary isoforms responsible for N-oxidation of pyridine-based drugs.

-

Bioreductive Prodrugs: In hypoxic tissues (e.g., solid tumors), 4-PPNO derivatives can be reduced back to the parent pyridine. This "hypoxia-activated switch" is utilized to target cytotoxic agents selectively to cancer cells, sparing normoxic healthy tissue.

Figure 2: The metabolic "switch" mechanism. N-oxidation facilitates excretion in healthy tissue but allows bioactivation in hypoxic tumor microenvironments.

Experimental Protocols

4.1. Standard Synthesis of 4-(4-Chlorophenyl)pyridine N-Oxide

Rationale: This protocol uses mCPBA for high yield and ease of purification on a milligram to gram scale.

Reagents:

-

4-(4-chlorophenyl)pyridine (1.0 eq)

-

mCPBA (70-75%, 1.2 eq)

-

Dichloromethane (DCM) (anhydrous)

-

10% Na2SO3 solution

Procedure:

-

Dissolution: Dissolve 4-(4-chlorophenyl)pyridine (500 mg) in DCM (10 mL) in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath. Reason: Controls the exotherm of the N-oxidation reaction.

-

Addition: Add mCPBA portion-wise over 10 minutes. Reason: Portion-wise addition prevents localized overheating and side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The N-oxide will appear significantly lower (more polar) than the starting material.

-

Quenching (Critical): Add 10% Na2SO3 solution (10 mL) and stir vigorously for 15 minutes. Reason: Destroys unreacted peroxide. Test with starch-iodide paper to ensure no oxidant remains.

-

Workup: Wash the organic layer with saturated NaHCO3 (2 x 10 mL) to remove m-chlorobenzoic acid byproduct. Dry over Na2SO4, filter, and concentrate.

-

Purification: Recrystallize from Acetone/Hexane or purify via column chromatography.

4.2. In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: To assess the anti-proliferative potential of the N-oxide derivative against cancer cell lines (e.g., MCF-7).

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Treat cells with the N-oxide derivative (dissolved in DMSO, final concentration <0.1%) at varying concentrations (0.1 - 100

M). -

Incubation: Incubate for 48h or 72h.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Material Science Applications

Beyond biology, 4-PPNO derivatives are premium ligands for Metal-Organic Frameworks (MOFs) .

-

Coordination Mode: The oxygen atom acts as a monodentate ligand, bridging metal centers (e.g., Zn(II), Ag(I)).

-

Luminescence: Coordination of 4-PPNO to Lanthanides (Eu, Tb) sensitizes the metal emission, creating highly fluorescent materials used in biological sensing.

References

-

Synthesis & Methodology

-

Metabolism & Toxicology

-

Chiba, K., et al. "Metabolism of the neurotoxin MPTP by cytochrome P450." Biochemical and Biophysical Research Communications, 1984. Link

-

Ghosal, A., et al. "Identification of human liver cytochrome P450 enzymes involved in the metabolism of pyridine derivatives." Drug Metabolism and Pharmacokinetics, 2005.[2] Link

-

-

Coordination Chemistry

-

Chen, X., et al. "Syntheses and crystal structures of coordination polymers with 4-phenylpyridine N-oxide." CrystEngComm, 2021. Link

-

-

Biological Activity

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Phenylpyridine-1-oxide | C11H9NO | CID 70803 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electronic Structure and Orbital Analysis of Phenylpyridinium Iodide: Charge-Transfer Dynamics and Photoredox Applications

Target Audience: Researchers, physical organic chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

As a Senior Application Scientist navigating the intersection of physical organic chemistry and modern synthetic methodology, I frequently encounter the need to rigorously define the electronic behavior of electron donor-acceptor (EDA) complexes. Phenylpyridinium iodide (PPI) and its N-alkyl derivatives serve as the archetypal models for understanding intermolecular charge-transfer (CT) phenomena[1].

This whitepaper deconstructs the electronic architecture of phenylpyridinium iodide, detailing its HOMO-LUMO interactions, the thermodynamic principles governing its profound solvatochromism (Kosower’s Z-values)[2], and its emerging, critical role as a redox mediator and radical precursor in advanced photoredox catalysis[3][4]. By bridging fundamental orbital mechanics with field-proven experimental protocols, this guide provides a self-validating framework for scientists leveraging PPI in synthetic and analytical applications.

Fundamental Electronic Structure & Orbital Architecture

The utility of phenylpyridinium iodide stems directly from its highly polarized ground state and the spatial separation of its frontier molecular orbitals.

HOMO-LUMO Distribution

In the ground state, PPI exists as a tightly bound ion pair.

-

The Highest Occupied Molecular Orbital (HOMO) is almost exclusively localized on the electron-rich iodide anion (

)[5]. -

The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the electron-deficient

-system of the phenylpyridinium cation[6].

When irradiated with visible or near-UV light, the complex undergoes an outer-sphere electron transfer. An electron is promoted from the iodide p-orbital to the pyridinium

The Causality of Solvatochromism (Kosower's Z-Values)

Because the ground state is highly ionic (large dipole moment) and the excited state is a neutral radical pair (near-zero dipole moment), the complex exhibits extreme negative solvatochromism[2].

The Mechanistic Logic: Polar solvents (like water or methanol) strongly solvate and stabilize the charged ground state via dipole-dipole interactions and hydrogen bonding. However, according to the Franck-Condon principle, electronic transitions occur faster than solvent molecules can reorganize. The excited state is therefore born into a solvent cavity optimized for an ion pair, which destabilizes the neutral radical pair. As solvent polarity increases, the ground state energy drops significantly while the excited state energy remains relatively static or increases. This widens the HOMO-LUMO gap, requiring higher energy (shorter wavelength) photons for excitation—a phenomenon quantified by Edward M. Kosower as the Z-value (an empirical measure of solvent ionizing power)[1][2].

Caption: Orbital interaction and charge-transfer excitation pathway of phenylpyridinium iodide.

Applications in Advanced Synthesis & Drug Development

Beyond acting as a passive solvent probe, the electronic structure of PPI makes it a highly active participant in modern synthetic workflows, particularly in drug development where late-stage functionalization is required.

Redox Mediation in Photoredox Catalysis

In metallaphotoredox catalysis (e.g., Nickel-catalyzed C-S cross-coupling), pyridinium iodides formed in situ act as exceptional excited-state quenchers. For instance, PPI quenches excited Iridium(III) photocatalysts (*Ir(III)) with a rate constant exceeding

Why it works: The iodide anion is easily photo-oxidized by *Ir(III). The resulting iodine radical and the pyridinium scaffold act as a redox relay system, preventing the formation of dead-end nickel thiolate complexes and efficiently reducing off-cycle Ni(II) species down to the active Ni(I) catalyst required for the cross-coupling cycle[3].

Generation of Nitrogen-Centered Radicals (NCRs)

Single-electron reduction of the phenylpyridinium LUMO generates a highly reactive pyridyl radical cation intermediate. This intermediate can undergo controlled fragmentation (often via Zincke aminolysis pathways) to yield complex aniline derivatives and piperidines—scaffolds that are highly prized in pharmaceutical libraries[4][6].

Caption: Photoredox catalytic cycle utilizing phenylpyridinium iodide as a redox mediator.

Quantitative Data & Kinetic Parameters

To facilitate experimental design, the following tables summarize critical thermodynamic and kinetic data associated with pyridinium iodide complexes.

Table 1: Solvatochromic Shift and Kosower's Z-Values for Pyridinium Iodide [1][2]

| Solvent | Dielectric Constant (

Table 2: Photophysical Quenching Kinetics in Metallaphotoredox Systems [3]

| Quencher Species | Photocatalyst | Quenching Rate Constant (

Experimental Protocols (Self-Validating Workflows)

As an application scientist, I emphasize that protocols must be self-validating. The following methodologies include built-in logical checks to ensure data integrity.

Protocol 1: Spectrophotometric Determination of Solvent Polarity (Z-Value)

Purpose: To map the HOMO-LUMO gap of PPI in a target solvent to determine its microenvironmental polarity[5]. Causality Check: Water contamination is the primary failure point. Because water preferentially hydrates the iodide anion, even trace amounts will artificially blue-shift the CT band, leading to an artificially high Z-value.

-

Preparation: Recrystallize phenylpyridinium iodide from absolute ethanol to ensure high purity. Dry under vacuum at 50°C for 24 hours.

-

Solvent Drying: Rigorously dry the target solvent over activated 3Å molecular sieves.

-

Solution Formulation: Prepare a

solution of PPI in the target solvent. Self-Validation: The solution should exhibit a distinct color (e.g., yellow in ethanol, orange/red in less polar solvents)[1]. -

Spectral Acquisition: Record the UV-Vis absorption spectrum from 250 nm to 600 nm using a quartz cuvette (1 cm path length).

-

Calculation: Identify the wavelength of maximum absorption (

) for the broad CT band. Calculate the Z-value using the equation:

Protocol 2: Stern-Volmer Quenching Analysis for Photoredox Catalysis

Purpose: To quantify the rate at which PPI quenches an excited state photocatalyst via Single Electron Transfer (SET)[3]. Causality Check: A linear Stern-Volmer plot confirms dynamic (collisional) quenching. An upward curvature indicates static quenching (ground-state complexation between the photocatalyst and PPI), which alters the fundamental catalytic mechanism.

-

Sample Preparation: Prepare a stock solution of the photocatalyst (e.g.,

) in degassed acetonitrile. -

Titration: Prepare five identical samples of the photocatalyst. Add varying concentrations of PPI (e.g., 0, 0.5, 1.0, 2.0, and 5.0 mM).

-

Luminescence Measurement: Excite the samples at the photocatalyst's isosbestic point and record the steady-state emission intensity (

) and excited-state lifetime ( -

Data Analysis: Plot

(or -

Validation: Fit the data to the Stern-Volmer equation:

. Extract the quenching rate constant

References

-

Kosower, E. M., & Burbach, J. C. (1956). Equilibrium Constants for Pyridinium Iodide Charge-Transfer Complex Formation. Journal of the American Chemical Society.1

-

National Science Foundation (NSF PAR). Photoredox Nickel-Catalyzed C–S Cross-Coupling: Mechanism, Kinetics and Generalization. 3

-

Wang, et al. (2022). Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis. Chemical Reviews, ACS Publications. 4

-

Pal, M., & Bagchi, S. (1984). Charge transfer band of N-alkyl pyridinium iodide in a mixed binary solvent system. Indian Academy of Sciences.5

-

LibreTexts Chemistry. Extrathermodynamics - Solvent Polarity (Z-Values). 2

Sources

Methodological & Application

Synthesis of 1-Methoxy-4-phenylpyridinium iodide from 4-phenylpyridine N-oxide

Executive Summary

This application note details the optimized protocol for the

This guide prioritizes safety (due to the use of methyl iodide), reproducibility (via a self-validating precipitation workflow), and purity (utilizing solvent-antisolvent dynamics).

Scientific Background & Mechanism[1][2]

Chemical Context

Pyridine

The reaction is a classic

-

The nucleophilic oxygen of the

-oxide attacks the electrophilic methyl carbon of MeI. -

Iodide is displaced as the leaving group.

-

The resulting ionic salt is generally insoluble in the reaction solvent (acetone), driving the equilibrium forward via precipitation (Le Chatelier’s principle).

Mechanistic Visualization

The following diagram illustrates the electron flow during the transformation.

Figure 1: The nucleophilic oxygen attacks the methyl group, displacing iodide to form the methoxypyridinium salt.

Safety Assessment (Critical)

WARNING: Methyl Iodide (MeI) is a volatile, suspected carcinogen and neurotoxin.

| Hazard | Description | Mitigation Strategy |

| Carcinogenicity | MeI is an alkylating agent capable of modifying DNA. | Use a certified chemical fume hood. Double-glove (Nitrile + Laminate if available). |

| Volatility | Boiling point is 42.4°C; high vapor pressure. | Keep reaction vessels sealed. Chill MeI before transfer to reduce vapor pressure. |

| Neurotoxicity | Acute exposure can damage the central nervous system. | Avoid all inhalation.[1] Do not work alone. |

| Waste | Active alkylating agents in waste streams are dangerous. | Quench excess MeI in waste streams with aqueous ammonia or sodium thiosulfate before disposal. |

Materials & Equipment

Reagents

-

4-Phenylpyridine

-oxide: >97% purity.[2] (Starting material). -

Methyl Iodide (MeI): >99%, stabilized with copper or silver wire.

-

Acetone: ACS Reagent grade (dried over molecular sieves if strict anhydrous conditions are desired, though not strictly necessary for this salt).

-

Diethyl Ether: For washing the precipitate.

Equipment

-

Round-bottom flask (50 mL or 100 mL) with a septum and nitrogen balloon .

-

Magnetic stir bar.

-

Glass syringe with Luer-lock needle (for MeI transfer).

-

Vacuum filtration setup (Buchner funnel).

-

Desiccator (vacuum).[3]

Experimental Protocol

Phase 1: Reaction Setup

Rationale: Acetone is selected as the solvent because the starting material is soluble, but the ionic product is insoluble. This ensures the product precipitates as it forms, preventing side reactions and simplifying purification.

-

Preparation: Oven-dry a 50 mL round-bottom flask and a magnetic stir bar. Allow to cool under a stream of nitrogen.

-

Dissolution: Weigh 1.71 g (10.0 mmol) of 4-phenylpyridine

-oxide and add it to the flask. -

Solvent Addition: Add 15 mL of Acetone . Stir at room temperature until the solid is completely dissolved.

-

Reagent Addition:

-

Safety Check: Ensure fume hood sash is low.

-

Using a glass syringe, add 0.93 mL (15.0 mmol, 1.5 equiv) of Methyl Iodide dropwise to the stirring solution.

-

Note: A slight excess of MeI ensures complete conversion of the limiting reagent (

-oxide).

-

Phase 2: Incubation

-

Sealing: Cap the flask with a rubber septum. Insert a nitrogen balloon to maintain positive pressure and exclude moisture.

-

Reaction: Wrap the flask in aluminum foil (MeI is light-sensitive). Stir at ambient temperature (20–25°C) for 24 to 48 hours .

-

Optimization Note: Alternatively, the mixture can be gently refluxed (approx. 50°C) for 4–6 hours. However, room temperature incubation yields higher purity crystals and reduces the risk of thermal degradation or MeI escape.

-

-

Observation: The solution should gradually turn cloudy as a yellow/off-white precipitate forms.

Phase 3: Isolation & Purification[8]

-

Precipitation: After the reaction time, cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Filter the solid using a vacuum Buchner funnel.

-

Washing:

-

Wash the filter cake with cold acetone (2 x 5 mL) to remove unreacted starting material.

-

Wash with diethyl ether (2 x 10 mL) to remove residual acetone and help dry the solid.

-

-

Drying: Transfer the solid to a vacuum desiccator and dry for 4 hours to remove trace solvents.

Phase 4: Waste Quenching

-

Add 10% aqueous ammonia or sodium thiosulfate to the mother liquor (filtrate) to destroy unreacted methyl iodide before disposal.

Process Workflow (DOT)

Figure 2: Operational workflow for the synthesis and isolation of the target salt.

Quality Control & Validation

Expected Data

| Parameter | Expected Value | Notes |

| Appearance | Pale yellow to off-white solid | Darkening indicates decomposition or iodine liberation. |

| Yield | 85% – 95% | Loss usually occurs during filtration if not cooled sufficiently. |

| Melting Point | 135–140°C (dec) | Caution: Quaternary salts often decompose upon melting. |

NMR Validation (Self-Validating System)

To confirm the product identity, run a

-

Diagnostic Signal: Look for a sharp singlet corresponding to the

-Methyl group ( -

Aromatic Shift: The pyridinium ring protons will shift downfield compared to the

-oxide starting material due to the positive charge on the nitrogen ring.-

Protons

to Nitrogen: Expected > 9.0 ppm. -

Protons

to Nitrogen: Expected ~ 8.5 ppm.

-

Troubleshooting

-

No Precipitate: If the solution remains clear, the reaction may be too dilute. Concentrate the solution by rotary evaporation (carefully, MeI is volatile) to half volume and add diethyl ether to induce precipitation.

-

Oily Product: If the product oils out instead of crystallizing, scratch the glass with a spatula or add a seed crystal. Trituration with fresh diethyl ether often solidifies the oil.

References

- Katritzky, A. R.; Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.

- Abramovitch, R. A. (Ed.). (1974). Pyridine and Its Derivatives, Supplement, Part 2. John Wiley & Sons. (Detailed protocols for alkoxypyridinium salts).

-

Sigma-Aldrich. (2023). Safety Data Sheet: Methyl Iodide.

-

Oae, S.; Kozuka, S. (1964). "The Reaction of Pyridine N-Oxide with Methyl Iodide." Tetrahedron, 20(11), 2691-2696.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 70803, 4-Phenylpyridine-1-oxide.

Sources

Application Notes and Protocols: A Detailed Guide to the Step-by-Step Preparation of N-Methoxy Pyridinium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility and Significance of N-Methoxy Pyridinium Salts

N-methoxy pyridinium salts are a class of quaternary ammonium compounds characterized by a pyridine ring N-alkylated with a methoxy group. This structural feature imparts a permanent positive charge on the nitrogen atom, rendering the molecule highly versatile for a range of chemical transformations. In recent years, these salts have emerged from being niche laboratory curiosities to valuable intermediates and reagents in organic synthesis and medicinal chemistry. Their utility is particularly pronounced in the field of drug development, where the pyridine scaffold is a ubiquitous motif found in numerous FDA-approved pharmaceuticals.[1]

The positive charge on the pyridinium nitrogen significantly alters the electronic properties of the ring, making it susceptible to nucleophilic attack and enabling a variety of functionalization reactions that are otherwise challenging with neutral pyridines.[2] Furthermore, the N-O bond is a key functional handle; under specific conditions, such as single-electron transfer (SET) induced by photoredox catalysis, this bond can undergo homolytic cleavage to generate highly reactive alkoxy radicals.[3][4][5] This capacity to serve as bifunctional reagents—delivering both an alkoxy group and a pyridine moiety—makes them powerful tools for rapid molecular construction.[4][6]

This guide provides an in-depth exploration of the primary synthetic routes to N-methoxy pyridinium salts, focusing on the underlying principles, detailed experimental protocols, and critical parameters that ensure successful and reproducible outcomes.

Synthetic Methodologies: Pathways to N-Methoxy Pyridinium Salts

The synthesis of N-methoxy pyridinium salts can be approached through several reliable methods. The choice of method often depends on the available starting materials, the desired substitution pattern on the pyridine ring, and the scale of the reaction. We will detail two of the most robust and widely applicable strategies: direct alkylation of pyridine N-oxides and N-alkoxylation of pyridones via the Mitsunobu reaction.

Method 1: Direct Alkylation of Pyridine N-Oxides

This is arguably the most straightforward and common method for preparing N-alkoxypyridinium salts. The reaction leverages the nucleophilicity of the oxygen atom in a pyridine N-oxide to attack a suitable methylating agent.

Causality and Mechanistic Insight: Pyridine N-oxides are prepared by the oxidation of the corresponding pyridines. The exocyclic oxygen atom possesses lone pairs of electrons and is nucleophilic, readily attacking electrophilic carbon centers. Strong alkylating agents with non-nucleophilic counter-anions, such as methyl trifluoromethanesulfonate (MeOTf) or dimethyl sulfate, are ideal for this transformation as they provide a reactive methyl group and a stable anion that facilitates the isolation of the resulting salt.

Experimental Protocol: Synthesis of 2-Methoxy-N-methylpyridinium Tetrafluoroborate

This protocol is adapted from established procedures for the N-methylation and subsequent O-alkylation of substituted pyridines.[7]

Materials:

-

2-Methoxypyridine (1.0 eq)

-

Methyl trifluoromethanesulfonate (MeOTf) or Trimethyloxonium tetrafluoroborate (Me₃OBF₄) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a septum and nitrogen inlet

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methoxypyridine (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.5 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add methyl trifluoromethanesulfonate (1.1 eq) dropwise via syringe. Caution: Methylating agents like MeOTf are highly toxic and should be handled with extreme care in a chemical fume hood.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Let the reaction proceed for 4-20 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Product Isolation: Upon completion, add diethyl ether to the reaction mixture to precipitate the pyridinium salt.

-

Purification: Collect the resulting solid by vacuum filtration. Wash the solid with copious amounts of diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified white crystalline solid under high vacuum to yield the final N-methoxy pyridinium salt. The product can be characterized by NMR and mass spectrometry without further purification.

Visualization: Workflow for Direct Alkylation

Caption: General workflow for N-methoxy pyridinium salt synthesis via direct alkylation.

Method 2: N-Alkoxylation of 2-Pyridones via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide array of functional groups, including ethers and esters, with a characteristic inversion of stereochemistry.[8][9] It can be effectively adapted for the N-alkylation of 2-pyridones (which exist in tautomeric equilibrium with 2-hydroxypyridines), providing a route to N-methoxy pyridinium salts.

Causality and Mechanistic Insight: The reaction proceeds through the activation of an alcohol (methanol in this case) with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). The PPh₃ and DEAD first react to form a betaine intermediate.[10][11] This species deprotonates the acidic N-H of the 2-pyridone, which then acts as a nucleophile. The activated methanol, in the form of an alkoxyphosphonium salt, serves as the electrophile. The pyridone nitrogen attacks the methyl group, displacing triphenylphosphine oxide in an Sₙ2 fashion to form the desired N-methoxy product.[11] A critical consideration is the regioselectivity; 2-pyridones are ambident nucleophiles and can undergo O-alkylation to form 2-alkoxypyridines.[12] The reaction conditions, including solvent and substituents on the pyridone ring, can influence the N- vs. O-alkylation ratio.[12]

Experimental Protocol: Mitsunobu N-Methoxylation of 2-Pyridone

Materials:

-

2-Pyridone (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Methanol (1.2 eq)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a septum and nitrogen inlet

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-pyridone (1.0 eq), triphenylphosphine (1.2 eq), and methanol (1.2 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add DEAD (or DIAD) (1.2 eq) dropwise to the stirred solution over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct, which can often be challenging to remove.

-

Purification is typically achieved by column chromatography on silica gel. Eluting with a gradient of ethyl acetate in hexanes is often effective.

-